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Compound of Interest

Compound Name: Dimethyl sulfate

CAS No.: 1216599-58-4

Cat. No.: B3418229 Get Quote

Executive Summary
This guide details the methodology for using dimethyl sulfate (DMS) to induce guanine-

specific cleavage in DNA. Unlike enzymatic probes (e.g., DNase I) which are sterically

hindered, DMS is a small molecule (

) capable of penetrating the major groove of the DNA helix and entering cells. This makes it the
gold standard for high-resolution DNA footprinting (mapping protein-DNA interactions) and
generating G-specific sequencing ladders (Maxam-Gilbert chemistry).

Key Applications:

In Vitro Footprinting: Mapping transcription factor binding sites with single-nucleotide

resolution.

In Vivo Genomic Footprinting: Probing chromatin accessibility and protein occupancy in living

cells.

Structural Probing: Identifying G-quadruplexes and non-B DNA structures.
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DANGER: Dimethyl sulfate is a potent alkylating agent, highly toxic, and a known carcinogen.

It is odorless and can be absorbed through the skin and lungs.

Engineering Controls: All work must be performed in a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Neutralization: Prepare a "Kill Bath" consisting of 5M NaOH or 50% Ammonium Hydroxide

before opening the DMS bottle. All tips and tubes contacting DMS must be submerged in this

bath for >2 hours before disposal.

The Chemical Mechanism
Understanding the chemistry is vital for controlling the reaction "kinetics"—specifically,

achieving "single-hit" conditions where only one guanine per molecule is modified.

Reaction Pathway[1]
Methylation: DMS donates a methyl group to the N7 position of Guanine (major groove). This

creates 7-methylguanine. The positive charge on the quaternary nitrogen destabilizes the

glycosidic bond.

Depurination: Under alkaline conditions or heat, the glycosidic bond breaks, releasing the

base and leaving an abasic (apurinic) site.

-Elimination: Treatment with piperidine catalyzes

-elimination of both the 3' and 5' phosphate bonds, cleaving the DNA backbone at the site of
the original guanine.
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Caption: Step-wise chemical progression from native guanine to backbone cleavage.
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Experimental Protocol: G-Specific Cleavage
Reagents and Buffers[2][3]

DMS Stock: 99%+ Dimethyl Sulfate (Sigma-Aldrich). Store at 4°C.

DMS Reaction Buffer: 50 mM Sodium Cacodylate (pH 8.0), 1 mM EDTA.

Note: Cacodylate is used because it does not react with DMS. Tris buffers should be

avoided as they contain amines that can compete for methylation.

DMS Stop Solution: 1.5 M Sodium Acetate (pH 7.0), 1 M

-mercaptoethanol, 250

g/mL tRNA (carrier).

Piperidine: 10% (v/v) in water (freshly prepared).

Workflow: Single-Hit Kinetics
This protocol is optimized for a single cleavage event per molecule, essential for readable

sequencing ladders or footprints.

Step 1: DNA Preparation

Use 5–10 pmol of 5'-end-labeled DNA (usually

P or fluorescent dye).

Dissolve DNA in 18

L of water.

Step 2: Methylation Reaction

Add 200

L of DMS Reaction Buffer to the DNA.

Chill on ice to 0°C (slows kinetics for better control).
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IN FUME HOOD: Add 1

L of pure DMS.

Incubate at 20°C for 2–5 minutes.

Optimization: Time varies based on DNA length. Target ~1 cut per 100-200 bases.

Quench: Add 50

L of DMS Stop Solution immediately. The mercaptoethanol scavenges unreacted DMS.

Step 3: Precipitation

Add 750

L of cold 100% Ethanol.

Precipitate at -80°C for 20 mins.

Centrifuge (14,000 x g, 15 min), remove supernatant (dispose in Kill Bath).

Resuspend pellet in 200

L 0.3 M Sodium Acetate, re-precipitate with ethanol to ensure total removal of DMS.

Step 4: Cleavage (The Piperidine Step)

Resuspend the dry DNA pellet in 100

L of 10% Piperidine.

Incubate at 90°C for 30 minutes.

Note: Use a screw-cap tube with an O-ring to prevent evaporation of the volatile

piperidine.

Lyophilize (SpeedVac) to dryness.

Resuspend in 20
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L water and lyophilize again (repeat twice) to remove all traces of piperidine.

Step 5: Analysis

Resuspend in Formamide Loading Dye.

Denature (95°C, 3 min) and load on a denaturing PAGE (sequencing) gel or Capillary

Electrophoresis unit.

Workflow Diagram
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Caption: Operational workflow for DMS-mediated DNA cleavage.
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Expected Results
In a sequencing gel:

G-Ladder: You will see dark bands corresponding exactly to the position of Guanine residues

in the sequence.

Footprint: If a protein (e.g., Transcription Factor) was bound during Step 2, the G residues in

the binding site are protected from methylation. This results in a "blank" space (footprint) in

the ladder where bands are missing.

Troubleshooting Table
Issue Observation Root Cause Solution

Over-digestion

Smear at bottom of

gel; no high MW

bands.

Too many cuts per

molecule.

Reduce DMS

incubation time or

temperature (try 0°C).

Under-digestion
Most signal remains at

full length (top).

Insufficient

methylation.

Increase DMS

concentration or time.

Check DMS quality

(hydrolyzes in water).

Blurry Bands Bands are not sharp. Residual Piperidine.

Ensure thorough

lyophilization (step

4.4). Piperidine alters

DNA migration.

High Background
Bands appear at A, C,

or T sites.

Non-specific acid

hydrolysis.

Ensure pH of DMS

buffer is 8.0. Acid

promotes depurination

of Adenines.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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